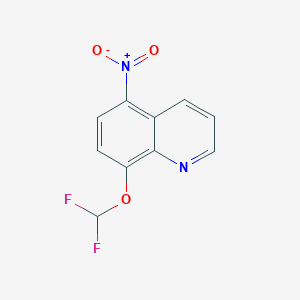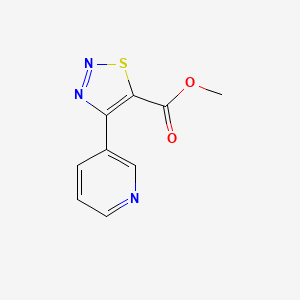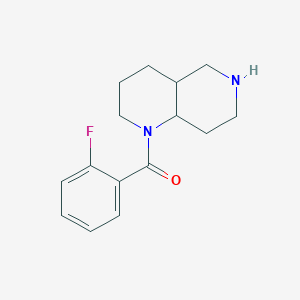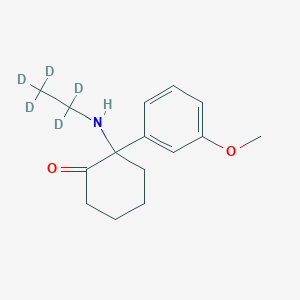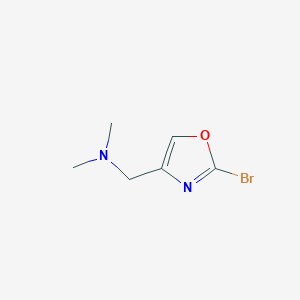
1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine is a chemical compound that features a brominated oxazole ring attached to a dimethylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine typically involves the bromination of an oxazole precursor followed by the introduction of the dimethylmethanamine group. One common method involves the reaction of 2-bromo-1,3-oxazole with N,N-dimethylmethanamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used to replace the bromine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The brominated oxazole ring and the dimethylmethanamine group contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-(2-Bromo-1,3-oxazol-4-yl)ethan-1-amine
- 1-(2-Bromo-1,3-oxazol-4-yl)propan-2-one
- 2-(2-Bromo-1,3-oxazol-4-yl)-2-propanol
Comparison: 1-(2-Bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine is unique due to the presence of the dimethylmethanamine group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H9BrN2O |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
1-(2-bromo-1,3-oxazol-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H9BrN2O/c1-9(2)3-5-4-10-6(7)8-5/h4H,3H2,1-2H3 |
Clave InChI |
JDSQDHIOXPVMPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=COC(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
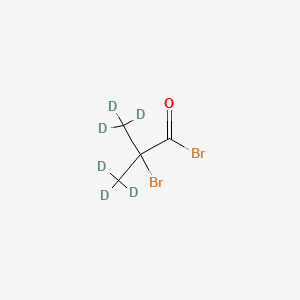
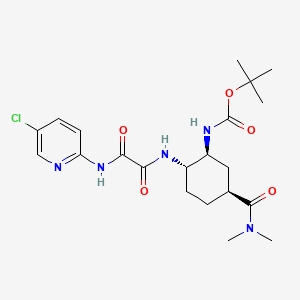
![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
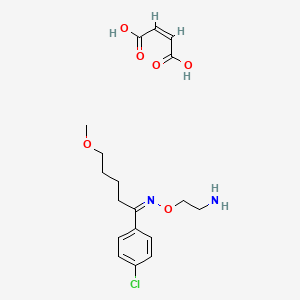
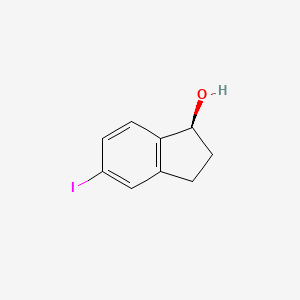
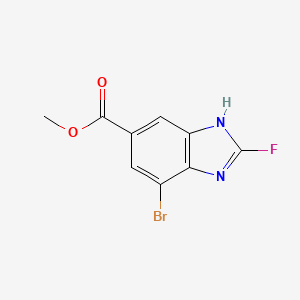
![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
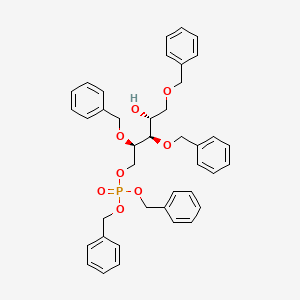
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
